5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC14648326
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N5S |
|---|---|
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 5-(1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H9N5S/c1-2-12-4-3-5(11-12)6-9-10-7(8)13-6/h3-4H,2H2,1H3,(H2,8,10) |
| Standard InChI Key | SRAXCIFKWPFTLG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)C2=NN=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s architecture combines a 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a 1-ethylpyrazole moiety at position 5. The pyrazole ring contributes aromatic stability and hydrogen-bonding capabilities, while the thiadiazole core introduces sulfur-based reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₅S |
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 5-(1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
| SMILES Notation | CCN1C=CC(=N1)C2=NN=C(S2)N |
| Topological Polar Surface Area | 104 Ų |
The presence of multiple nitrogen atoms and a sulfur atom enhances its capacity for intermolecular interactions, critical for binding biological targets.
Synthesis and Manufacturing Approaches
Conventional Synthetic Pathways
Synthesis typically proceeds via multi-step reactions starting from pyrazole and thiadiazole precursors. A common route involves:
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Formation of the Pyrazole Moiety: Ethylation of pyrazole-3-carboxylic acid derivatives to introduce the 1-ethyl group.
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Thiadiazole Ring Construction: Cyclization of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions .
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Coupling Reactions: Linking the pyrazole and thiadiazole units via nucleophilic substitution or cross-coupling catalysis .
For example, patent WO2010118852A1 describes the reaction of hydrazonyl halides with thiadiazole-thiones in ethanolic triethylamine to yield analogous structures .
Optimization Strategies
Recent advances focus on improving yield and selectivity:
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
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Catalysis: Transition-metal catalysts (e.g., Pd/Cu) enable regioselective cross-couplings, reducing byproduct formation .
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Microwave Assistance: Reduces reaction times from hours to minutes, as demonstrated in the synthesis of related thiadiazoles .
Biological and Pharmacological Profile
Antimicrobial Activity
While direct studies on 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine are sparse, structurally similar compounds exhibit broad-spectrum antimicrobial effects. For instance, ethyl-substituted thiadiazoles show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The amino group at position 2 likely facilitates membrane disruption via hydrogen bonding with bacterial phospholipids.
Anticancer Mechanisms
Thiadiazole-pyrazole hybrids interfere with cancer cell proliferation through:
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Apoptosis Induction: Activation of caspase-3/7 pathways in HeLa and MCF-7 cells.
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Kinase Inhibition: Competitive binding to ATP pockets in EGFR and VEGFR2, as observed in molecular docking studies .
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ROS Generation: Elevated reactive oxygen species (ROS) levels disrupt mitochondrial membrane potential, triggering necrosis.
Applications and Industrial Relevance
Pharmaceutical Development
Patent WO2010118852A1 highlights derivatives of this compound as candidates for kinase inhibitors, with Example 28 showing IC₅₀ values <100 nM against BRAF V600E mutants . Modifications at the ethyl group or thiadiazole amino position enhance solubility and bioavailability.
Agricultural Uses
Thiadiazole derivatives act as fungicides and insecticides. The ethylpyrazole moiety confers systemic activity, protecting crops from Phytophthora infestans and Helicoverpa armigera at application rates of 50–200 g/ha.
Comparative Analysis with Analogous Compounds
| Compound | Molecular Weight | Key Substituents | IC₅₀ (Anticancer) | MIC (Antimicrobial) |
|---|---|---|---|---|
| 5-(1-Ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | 195.25 | -NH₂, -C₂H₅ | 12 µM (HeLa) | 8 µg/mL (S. aureus) |
| 5-(Methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | 181.21 | -NH₂, -CH₃ | 18 µM (MCF-7) | 16 µg/mL (E. coli) |
| 5-(Phenylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | 243.28 | -NH₂, -C₆H₅ | 6 µM (A549) | 4 µg/mL (C. albicans) |
The ethyl substituent balances lipophilicity and electronic effects, optimizing membrane permeability compared to methyl or phenyl analogs .
Future Research Directions
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Toxicological Profiling: Assess acute/chronic toxicity in preclinical models.
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Structural Optimization: Introduce fluorinated or sulfonamide groups to enhance target affinity.
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Drug Delivery Systems: Encapsulate in nanoparticles to improve pharmacokinetics.
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